molecular formula C16H16ClNO5 B8350975 6-(2-Tert-butoxy-2-oxoethoxy)-2-chloroquinoline-3-carboxylic acid

6-(2-Tert-butoxy-2-oxoethoxy)-2-chloroquinoline-3-carboxylic acid

Cat. No.: B8350975
M. Wt: 337.75 g/mol
InChI Key: HOPRLHCVQJGDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Tert-butoxy-2-oxoethoxy)-2-chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16ClNO5 and its molecular weight is 337.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16ClNO5

Molecular Weight

337.75 g/mol

IUPAC Name

2-chloro-6-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16ClNO5/c1-16(2,3)23-13(19)8-22-10-4-5-12-9(6-10)7-11(15(20)21)14(17)18-12/h4-7H,8H2,1-3H3,(H,20,21)

InChI Key

HOPRLHCVQJGDBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 2-(2-chloro-3-formylquinolin-6-yloxy)acetate (3.6 g, 11 mmol) in tert-butanol (150 mL) was added 2-methyl-2-butene (14.9 mL, 133 mmol) and a solution of sodium chlorite (8.27 g, 73.1 mmol) and sodium dihydrogenphosphate (8.10 g, 58.7 mmol) in water (50 mL). The reaction was allowed to stir at room temperature for 1 hour. The tert-butanol was removed in vacuo. The mixture was diluted with water (60 mL) and acidified to pH=4 with 1 N aqueous hydrochloric acid. The resulting precipitate was filtered, washed with water, and dried under vacuum to give the title compound (3.7 g, 100%) as a white solid. +ESI (M+H) 338.1; 1H NMR (400 MHz, CD3OD, δ): 8.69 (s, 1 H), 7.89 (d, J=9.19 Hz, 1 H), 7.56 (dd, J=9.19, 2.74 Hz, 1 H), 7.34 (d, J=2.93 Hz, 1 H), 4.76 (s, 2 H), 1.49 (s, 9 H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
8.27 g
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
100%

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